molecular formula C8H14N2O2S B2490128 N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide CAS No. 1380656-56-3

N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide

Cat. No.: B2490128
CAS No.: 1380656-56-3
M. Wt: 202.27
InChI Key: IJHQPIWMCKRZMA-UHFFFAOYSA-N
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Description

N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide is a useful research compound. Its molecular formula is C8H14N2O2S and its molecular weight is 202.27. The purity is usually 95%.
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Scientific Research Applications

Chromatographic Enantioseparation

Chiral sulfinamide derivatives, including N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide, are used extensively in chemistry, medicine, and materials science. Their chromatographic enantioseparation has been studied, with factors like column types and temperatures affecting separation outcomes (Zeng et al., 2018).

Mechanistic Insights in Chemical Reactions

Investigations using DFT computations have provided insights into the stereoselective nucleophilic 1,2-addition reactions involving chiral sulfinamides (Hennum et al., 2014).

Microwave-assisted Synthesis

A microwave-assisted, solvent-free method has been developed for synthesizing optically pure N-(tert-butylsulfinyl)imines, demonstrating the importance of sulfinamides in efficient and environmentally friendly chemical syntheses (Collados et al., 2012).

Antimicrobial Applications

Sulfinamide derivatives have been synthesized for use as antimicrobial agents, highlighting their potential in pharmaceutical applications (Darwish et al., 2014).

Enantioselective Synthesis

Sulfinamides have been used in enantioselective synthesis, a critical aspect of producing pharmaceuticals and other chiral compounds (Fernández‐Salas et al., 2014).

Stereoselective Cycloaddition

Sulfinamides are central to stereoselective cycloaddition reactions, crucial for synthesizing cyclic sulfoximines and sulfinamides (Ye et al., 2014).

Syntheses and Transformations

Sulfinamides, particularly enantiopure versions, are widely used in organic and medicinal synthesis, demonstrating diverse reactivity and transformation capabilities (Qingle et al., 2021).

Ligand Applications in Catalysis

Chiral sulfinamide/sulfoxide derivatives have been synthesized and used as ligands in catalytic reactions, showing significant potential in enantioselective syntheses (Borrego et al., 2019).

Direct Synthesis from Thiols and Amines

Sulfinamides, crucial in drug design, have been directly synthesized from thiols and amines, highlighting their role in efficient and environmentally friendly processes (Cao et al., 2021).

Chiral Sulfinamides as Organocatalysts

Chiral sulfinamides have been developed as efficient organocatalysts for stereochemical induction in various chemical reactions (Pei et al., 2006).

Properties

IUPAC Name

N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2S/c1-7(2,3)13(11)10-8(4-9)5-12-6-8/h10H,5-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHQPIWMCKRZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC1(COC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a yellow solution of 2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide (1 g, 5.71 mmol) in CH2Cl2 (20 ml) in a 100 round-bottomed flask was added titanium tetraethoxide (0.651 g, 2.85 mmol) and the reaction mixture stirred for 10 min. TMSCN (1.530 ml, 11.41 mmol) was then added, and the resulting reaction mixture stirred at r.t. for overnight. The reaction mixture was poured into saturated brine solution, and then the suspension was filtered through a pad of Celite. The organic layer was separated, and the aqueous layer extracted with ethyl acetate (3×25 ml). The combined organic solution was washed with saturated brine solution, dried over Na2SO4, filtered and concentrated. The crude product was purified over neutral alumina column using 4% methanol in dichloromethane as eluent. Desired fractions were collected and concentrated to give the titled product as colorless oil (0.9 g, 78%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
titanium tetraethoxide
Quantity
0.651 g
Type
catalyst
Reaction Step One
Name
Quantity
1.53 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
78%

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